molecular formula C17H15NOS B15184617 1'-Phenylspiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one CAS No. 83962-52-1

1'-Phenylspiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one

Cat. No.: B15184617
CAS No.: 83962-52-1
M. Wt: 281.4 g/mol
InChI Key: ZQJOMUAHYZXBNP-UHFFFAOYSA-N
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Description

1’-Phenylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a benzo©thiophene moiety and a pyrrolidinone ring in its structure makes it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 1’-Phenylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between aziridine and 3-ylideneoxindole. This reaction proceeds under mild conditions and yields the desired spiro compound with high diastereoselectivity . The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the cycloaddition process.

Chemical Reactions Analysis

1’-Phenylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, where nucleophiles like amines or thiols can replace a leaving group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces alcohols.

Scientific Research Applications

1’-Phenylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and heterocycles.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.

    Medicine: It may have potential therapeutic applications due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 1’-Phenylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one exerts its effects is not well-documented. its molecular structure suggests that it could interact with various biological targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions. These interactions could modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

1’-Phenylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one can be compared with other spiro compounds, such as spirooxindole-pyrrolidines and spiroindolines. These compounds share a similar spiro linkage but differ in the nature of the rings involved. The uniqueness of 1’-Phenylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one lies in the presence of the benzo©thiophene moiety, which imparts distinct chemical and biological properties.

Similar compounds include:

  • Spirooxindole-pyrrolidines
  • Spiroindolines
  • Spirobenzofurans

Properties

CAS No.

83962-52-1

Molecular Formula

C17H15NOS

Molecular Weight

281.4 g/mol

IUPAC Name

1'-phenylspiro[2-benzofuran-3,2'-pyrrolidine]-1-thione

InChI

InChI=1S/C17H15NOS/c20-16-14-9-4-5-10-15(14)17(19-16)11-6-12-18(17)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2

InChI Key

ZQJOMUAHYZXBNP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=CC=CC=C3C(=S)O2)N(C1)C4=CC=CC=C4

Origin of Product

United States

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